

Thermochemical Profile of 2-Hexyne: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for **2-hexyne**, a significant compound in organic synthesis and various research applications. The following sections present its core thermochemical properties, detail the experimental and computational methodologies for their determination, and illustrate a key reaction pathway.

Core Thermochemical Data

The thermochemical properties of **2-hexyne** are crucial for understanding its stability, reactivity, and energy content. These values are fundamental for chemical process design, reaction modeling, and safety assessments. The key thermochemical parameters are summarized in the tables below.

Standard Molar Thermochemical Properties at 298.15 K



Property	Symbol	Value	Units	Source
Enthalpy of Formation (gas)	ΔfH°(g)	107.70 ± 2.40	kJ/mol	[1][2]
Standard Gibbs Free Energy of Formation (gas)	ΔfG°(g)	202.44	kJ/mol	[2]
Standard Molar Entropy (gas)	S°(g)	Not Experimentally Determined	J/mol·K	-

Temperature-Dependent Ideal Gas Heat Capacity

The ideal gas heat capacity (Cp,gas) of **2-hexyne** varies with temperature. This data is essential for calculating enthalpy and entropy changes at different temperatures.

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source
345.68	138.04	Cheméo
377.16	147.09	Cheméo
408.64	155.80	Cheméo

Experimental and Computational Protocols

The determination of thermochemical data relies on a combination of experimental techniques and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of **2-hexyne** is often determined indirectly through the heat of a specific reaction, such as combustion or hydrogenation.

1. Bomb Calorimetry (for Enthalpy of Combustion)

Foundational & Exploratory



This method measures the heat released during the complete combustion of a substance at constant volume.

- Apparatus: A high-pressure stainless steel container (the "bomb"), a water-filled calorimeter, a thermometer, a stirrer, and an ignition system.
- Procedure:
 - A precisely weighed sample of 2-hexyne is placed in a crucible inside the bomb.
 - The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
 - The bomb is submerged in a known quantity of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited via an electrical fuse.
 - The temperature change of the water is meticulously recorded until it reaches a maximum.
 - \circ The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter system.
 - The enthalpy of combustion (ΔcH°) is then calculated from ΔU using the relationship $\Delta H = \Delta U + \Delta(pV)$.
 - Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
- 2. Catalytic Hydrogenation (for Enthalpy of Hydrogenation)

This technique measures the heat released when an unsaturated compound, such as **2-hexyne**, reacts with hydrogen in the presence of a catalyst.

• Apparatus: A reaction calorimeter equipped with a hydrogen delivery system, a catalyst bed (e.g., containing a palladium or platinum catalyst), and a temperature monitoring system.



• Procedure:

- A known amount of **2-hexyne** is introduced into the reaction vessel containing a suitable solvent.
- A catalyst is added to the vessel.
- The system is brought to a constant temperature.
- A measured amount of hydrogen gas is introduced, and the temperature change during the hydrogenation reaction is recorded.
- The enthalpy of hydrogenation is calculated from the heat evolved and the moles of 2hexyne reacted.
- The enthalpy of formation of 2-hexyne can then be calculated by combining the
 experimental enthalpy of hydrogenation with the known enthalpy of formation of the
 hydrogenation product (n-hexane).

Computational Determination of Thermochemical Properties

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting thermochemical properties.

Methodology:

- The three-dimensional structure of the **2-hexyne** molecule is optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).
- Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
- Higher-level single-point energy calculations (e.g., using coupled-cluster methods like CCSD(T)) may be performed on the optimized geometry to obtain a more accurate electronic energy.



- The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which involve calculating the energies of the constituent atoms or related molecules with well-known experimental thermochemical data.
- Standard molar entropy and heat capacity are calculated from the vibrational, translational, and rotational partition functions derived from the optimized geometry and vibrational frequencies.

Reaction Pathway Visualization

The hydrogenation of **2-hexyne** is a fundamental reaction that proceeds in a stepwise manner, first to cis-2-hexene and then to n-hexane. This process is of significant interest in catalysis and organic synthesis.



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Caption: Catalytic hydrogenation of **2-hexyne** to cis-2-hexene and subsequently to n-hexane.

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